N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features both benzimidazole and pyrimidine moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Properties
Molecular Formula |
C22H28N6O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H28N6O/c29-21(17-8-6-15-28(16-17)22-24-13-7-14-25-22)23-12-5-1-2-11-20-26-18-9-3-4-10-19(18)27-20/h3-4,7,9-10,13-14,17H,1-2,5-6,8,11-12,15-16H2,(H,23,29)(H,26,27) |
InChI Key |
PNQMGMPOVMZQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrimidine intermediates. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The pyrimidine moiety can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Pharmacological Research
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has been studied for its potential pharmacological effects, particularly as an antagonist or modulator of various receptors involved in neurological disorders.
Case Studies
- Neuroprotective Effects : Research has indicated that compounds similar to this compound exhibit neuroprotective properties by modulating NMDA receptors. This modulation can reduce excitotoxicity, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Cancer Research
The compound's structural features suggest potential applications in oncology, particularly in targeting pathways involved in tumor growth and metastasis.
Data Table: Potential Mechanisms of Action
Metabolic Pathway Investigation
Recent studies have explored the role of metabolites derived from similar compounds in metabolic pathways, particularly focusing on the tryptophan-kynurenine pathway. These investigations highlight how modulation of this pathway can influence various diseases, including autoimmune disorders and mental health conditions .
Case Study Example
A study examining the kynurenine pathway revealed that compounds affecting this pathway could serve as biomarkers for early detection of psychiatric disorders and may provide therapeutic targets for intervention .
Industrial Applications
Beyond pharmacology, this compound may also find applications in industrial settings, particularly in the development of novel materials or catalysts due to its unique chemical structure .
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Pyrimidine derivatives: Commonly found in antiviral and anticancer drugs.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its combination of benzimidazole and pyrimidine moieties, which may provide synergistic effects in its biological activity.
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C_{17}H_{22}N_{4}O
- Molecular Weight: 302.39 g/mol
- IUPAC Name: this compound
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
2. Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the benzimidazole ring.
- Alkylation with pentyl groups.
- Coupling with pyrimidine derivatives.
- Final carboxamide formation through amidation reactions.
3.1 Anticancer Activity
Research indicates that compounds containing a benzimidazole scaffold exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines, including HeLa and A375 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3.2 Antimicrobial Properties
Benzimidazole derivatives have also been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi . The specific compound has demonstrated inhibitory effects in preliminary studies, warranting further investigation into its spectrum of activity.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of key enzymes involved in cell cycle regulation.
- Modulation of signaling pathways associated with apoptosis.
- Interaction with DNA or RNA structures leading to disruption of cellular processes.
4. Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their pharmacological potential:
5.
This compound represents a promising candidate for further research due to its diverse biological activities. Future studies should focus on elucidating its precise mechanisms of action, optimizing its pharmacological profile, and assessing its safety and efficacy in clinical settings.
The ongoing exploration of benzimidazole derivatives highlights their potential as therapeutic agents across various medical disciplines, particularly in oncology and infectious diseases. Further research could lead to the development of novel treatments based on this compound's unique properties.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide?
Answer:
The synthesis of this compound involves multi-step strategies, including:
- Nucleophilic substitution : Coupling of benzimidazole derivatives (e.g., 1H-benzimidazole-2-carboxylic acid) with alkyl linkers via carbodiimide-mediated amidation .
- Piperidine functionalization : Introduction of the pyrimidin-2-yl group to the piperidine ring using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
- Stepwise assembly : Sequential reactions to attach the pentyl spacer and benzimidazole moiety, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
Key reference : details analogous pyrazole-carbothioamide synthesis via coupling reactions, providing a template for optimizing yields and regioselectivity .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Answer:
- NMR :
- IR : Validate amide bonds (C=O stretch ~1640–1680 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (e.g., ~434.5 g/mol for C₂₃H₂₇N₇O) .
Key reference : provides spectral data for structurally related benzimidazole-piperidine hybrids, highlighting diagnostic peaks .
Basic: What crystallographic methods are used to resolve the 3D structure of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/MeOH) and analyze space group parameters (e.g., monoclinic P2₁/c) .
- Hydrogen bonding analysis : Identify interactions between the benzimidazole NH and pyrimidine N atoms, which stabilize the crystal lattice .
Key reference : reports SCXRD data for N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, demonstrating protocol applicability .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Benzimidazole substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance π-π stacking with biological targets .
- Pyrimidine optimization : Replace pyrimidin-2-yl with triazine or quinazoline to modulate solubility and binding affinity .
- Linker flexibility : Adjust the pentyl chain length to balance conformational freedom and steric hindrance .
Key reference : demonstrates how pyrimidine and benzimidazole modifications impact bioactivity in pyrazole-carbothioamides .
Advanced: How can molecular docking predict target binding modes?
Answer:
- Protein preparation : Retrieve target structures (e.g., kinases, GPCRs) from the PDB and optimize protonation states (pH 7.4) .
- Ligand parametrization : Generate 3D conformers of the compound using software like AutoDock Vina and assign partial charges .
- Docking validation : Compare predicted binding poses with co-crystallized ligands (RMSD < 2.0 Å) .
Key reference : validates docking protocols for benzimidazole derivatives, emphasizing hydrogen-bonding interactions with active-site residues .
Advanced: How to resolve contradictions in spectroscopic or biological data?
Answer:
- Data triangulation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and high-resolution MS .
- Biological replicates : Perform dose-response assays (e.g., IC₅₀) in triplicate to account for variability .
- Computational modeling : Use DFT calculations to predict NMR shifts or MD simulations to explain erratic bioactivity .
Key reference : documents discrepancies in ¹H NMR shifts for six benzimidazole analogs, resolved via 2D NMR .
Advanced: What strategies optimize solubility for in vivo assays?
Answer:
- Salt formation : React with HCl or citrate to improve aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Key reference : highlights solubility enhancements for piperazine-linked carboxamides using PEG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
